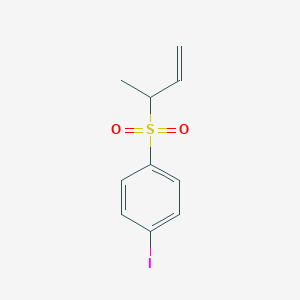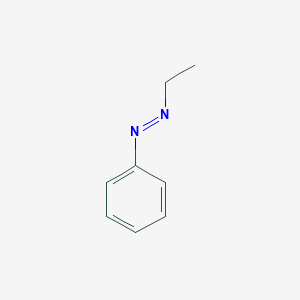
(E)-1-Ethyl-2-phenyldiazene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-Ethyl-2-phenyldiazene is an organic compound characterized by the presence of a diazene group (N=N) with an ethyl group attached to one nitrogen and a phenyl group attached to the other
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-Ethyl-2-phenyldiazene typically involves the reaction of ethylamine with nitrous acid, followed by the coupling of the resulting diazonium salt with benzene. The reaction conditions often require a controlled temperature environment to ensure the stability of the diazonium intermediate and to promote the formation of the desired diazene compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to isolate the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-Ethyl-2-phenyldiazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions can convert the diazene group to an amine group.
Substitution: The phenyl group can undergo electrophilic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include nitroso and nitro derivatives from oxidation, ethylphenylamine from reduction, and various substituted phenyl derivatives from substitution reactions.
Applications De Recherche Scientifique
(E)-1-Ethyl-2-phenyldiazene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its ability to undergo various chemical transformations.
Mécanisme D'action
The mechanism of action of (E)-1-Ethyl-2-phenyldiazene involves its ability to participate in electron transfer reactions due to the presence of the diazene group. This group can interact with various molecular targets, including enzymes and receptors, leading to changes in their activity. The pathways involved often include redox reactions and the formation of reactive intermediates that can further react with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (E)-1-Ethyl-2-phenyldiazene include:
- (E)-1-Methyl-2-phenyldiazene
- (E)-1-Propyl-2-phenyldiazene
- (E)-1-Butyl-2-phenyldiazene
Uniqueness
What sets this compound apart from these similar compounds is the specific combination of the ethyl group and the phenyl group attached to the diazene moiety. This unique structure influences its reactivity and the types of reactions it can undergo, making it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
89811-44-9 |
|---|---|
Formule moléculaire |
C8H10N2 |
Poids moléculaire |
134.18 g/mol |
Nom IUPAC |
ethyl(phenyl)diazene |
InChI |
InChI=1S/C8H10N2/c1-2-9-10-8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
Clé InChI |
DZJLKUUYWOFNOL-UHFFFAOYSA-N |
SMILES canonique |
CCN=NC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


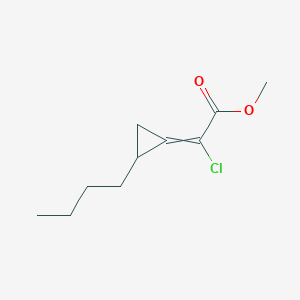

![5-[(Piperidin-1-yl)methyl]oxolan-2-one](/img/structure/B14399264.png)
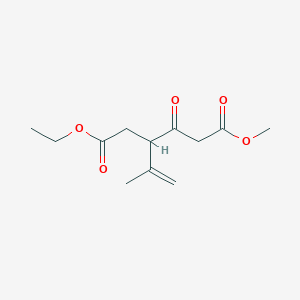
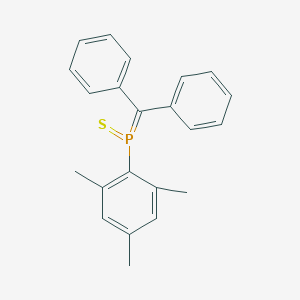
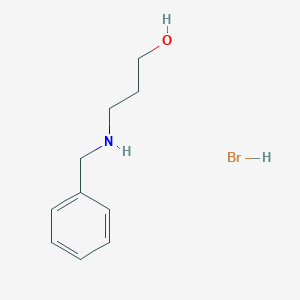
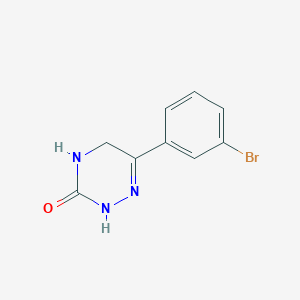
![(1S)-5-Methyl-3,6,8-trioxabicyclo[3.2.1]octane](/img/structure/B14399306.png)

![[(2R,4S)-2-Hexyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14399316.png)


![1-[1,1-Bis(phenylsulfanyl)ethyl]cyclohex-2-en-1-ol](/img/structure/B14399335.png)
